2-氧丙基苯甲酸酯

描述

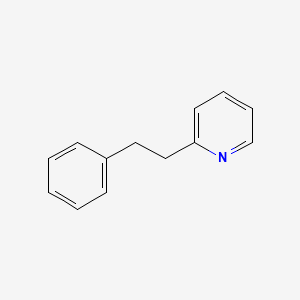

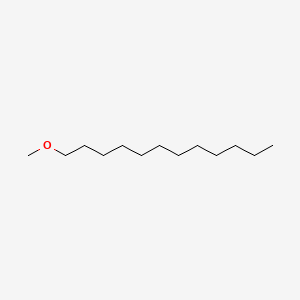

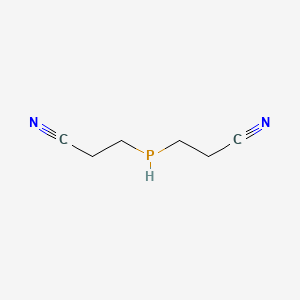

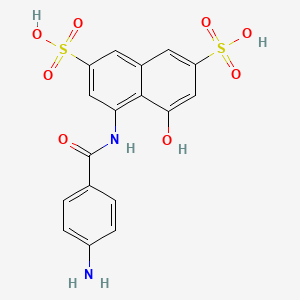

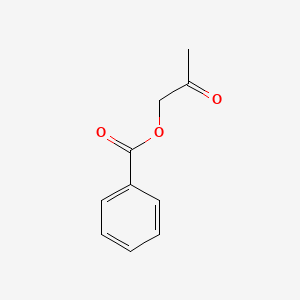

2-Oxopropyl benzoate, also known as 1-(Benzoyloxy)-2-propanone, is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a mono-isotopic mass of 178.062988 Da .

Molecular Structure Analysis

The molecular structure of 2-Oxopropyl benzoate consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has been suggested that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .

Chemical Reactions Analysis

The chemical reactions of 2-Oxopropyl benzoate have been explored in several studies. For example, reactions of N-isocyaniminotriphenylphosphorane with 2-oxopropyl benzoate in the presence of 3-phenyl-2-propynoic acid and primary amines proceeded smoothly at room temperature and in neutral conditions to afford sterically congested 1,3,4-oxadiazole derivatives .

Physical And Chemical Properties Analysis

2-Oxopropyl benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±25.0 °C at 760 mmHg, and a flash point of 131.7±23.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, 4 freely rotating bonds, and a polar surface area of 43 Å2 .

科学研究应用

抗氧化活性

2-氧丙基苯甲酸酯: 作为抗氧化剂的潜力已被研究。抗氧化剂对于保护细胞免受氧化应激至关重要,氧化应激会导致癌症和心脏病等慢性疾病。 该化合物能够捐赠电子并中和自由基,使其成为开发新型抗氧化剂疗法的研究对象 .

抗癌特性

研究表明,2-氧丙基苯甲酸酯衍生物表现出抗癌特性。特别是,某些衍生物对乳腺癌MCF-7细胞系和人早幼粒细胞白血病HL-60表现出细胞毒性作用。 这表明该化合物可能是开发新型化疗药物的起点 .

护肤应用

由于其化学结构,2-氧丙基苯甲酸酯可能对护肤有益。具有类似结构的化合物已知具有抗炎和抗菌活性,这对治疗皮肤病和维持皮肤健康至关重要。 这使其成为化妆品配方和皮肤病治疗的关注化合物 .

胃肠道活性

该化合物对胃肠道健康的潜在影响是另一个研究领域。 鉴于其可能的抗炎和抗菌特性,它可用于研究各种消化系统疾病的治疗,这些特性有助于控制肠易激综合征 (IBS) 和炎症性肠病 (IBD) 等疾病 .

记忆增强

2-氧丙基苯甲酸酯: 也可能在认知增强中发挥作用。具有类似特征的化合物与神经保护作用相关,并正在研究其记忆增强能力。 这为其在治疗神经退行性疾病或与年龄相关的认知能力下降中的应用开辟了可能性 .

局部粘合剂和抗菌活性

最后,该化合物作为局部粘合剂和抗菌剂的潜力值得注意。其化学特性使其适用于医疗粘合剂和抗菌剂,有助于伤口愈合和感染预防。 这种应用在手术环境中或用于制造先进的绷带材料可能特别有用 .

未来方向

作用机制

Target of Action

The primary target of 2-Oxopropyl benzoate is the Replicase polyprotein 1ab . This protein is found in the SARS-CoV virus and plays a crucial role in the replication of the virus .

Mode of Action

It is known that the compound interacts with the replicase polyprotein 1ab, potentially inhibiting its function .

Biochemical Pathways

It is known that ester linkages, such as those found in 2-oxopropyl benzoate, are essential for several biochemical pathways due to their ability to be easily cleaved by esterases .

Result of Action

It is known that the compound has potential antioxidant and anticancer properties . For example, the compound has shown cytotoxic activity against breast cancer MCF-7 cell lines and human promyelocytic leukemia HL-60 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Oxopropyl benzoate. For example, pH levels can affect the growth kinetics of yeasts in the presence of benzoate . Additionally, the presence of dissolved oxygen and the composition of the wastewater can influence the normal microflora of a wastewater treatment plant, which might be involved in the degradation of benzoate .

属性

IUPAC Name |

2-oxopropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJANSRGIKCRCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216743 | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6656-60-6 | |

| Record name | 1-(Benzoyloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(benzoyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID, ACETYLMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-oxopropyl benzoate in organic synthesis?

A1: 2-Oxopropyl benzoate is a versatile building block in organic synthesis, predominantly employed in multi-component reactions to synthesize various heterocyclic compounds. For example, it reacts with 1,1,3,3-tetramethylbutyl isocyanide and aromatic carboxylic acids to yield fully substituted propane dibenzoate derivatives in water. [] It also serves as a key component in synthesizing fully substituted 1,3,4-oxadiazoles via reactions with N-isocyanimino-triphenylphosphorane and aromatic carboxylic acids. [, ]

Q2: Are there any environmentally friendly synthetic protocols utilizing 2-oxopropyl benzoate?

A2: Yes, researchers have developed efficient, green protocols for reactions involving 2-oxopropyl benzoate. For instance, the synthesis of 1,3,4-oxadiazoles using 2-oxopropyl benzoate, N-isocyanimino-triphenylphosphorane, and aromatic carboxylic acids can be carried out in water at room temperature. This method offers advantages such as a simple procedure, high yields, and the absence of volatile or hazardous organic solvents. []

Q3: What is the role of the adamantyl moiety in derivatives of 2-oxopropyl benzoate?

A3: Studies show that incorporating an adamantyl group into the 2-oxopropyl benzoate structure, forming compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates, can lead to interesting properties. These derivatives have shown potential antioxidant and anti-inflammatory activities. The adamantyl group likely influences the crystal packing system and overall conformation of the molecule, contributing to these observed bioactivities. []

Q4: Have any studies investigated the degradation of 2-oxopropyl benzoate-containing polymers?

A4: Yes, research on hydrolytically degradable polymer micelles for drug delivery has investigated the behavior of polymers containing 2-oxopropyl benzoate moieties. Specifically, the degradation of poly(3-(isobutyloxy)-2-oxopropyl benzoate)-b-poly(2-hydroxybutyl methacrylate)-co-poly((ethylene glycol)methylether methacrylate) [PBOOPMA-b-P(HBMA-co-PEGMA), PHB] was studied. The research demonstrated how structural rearrangements, induced by crosslinking and esterase-responsive strategies, impacted the drug release profile of these micelles. []

Q5: Is there evidence of 2-oxopropyl benzoate derivatives being investigated in a biological context?

A5: While the provided research primarily focuses on the synthetic utility of 2-oxopropyl benzoate, one study investigated the use of cholesteryl 4-(2-oxopropyl)benzoate (Opb-Chol) in hydrolytically degradable polymer micelles for drug delivery. This research explored how the release of Opb-Chol influenced the micelle structure and drug release kinetics, highlighting a potential application of 2-oxopropyl benzoate derivatives in a biological setting. []

Q6: What are the key structural features of 2-oxopropyl benzoate and its derivatives?

A6: 2-Oxopropyl benzoate itself contains a benzoate ester group connected to a 2-oxopropyl moiety (also known as an acetonyl group). Modifications to this core structure, such as incorporating halogens on the benzoate ring or attaching bulky groups like adamantyl to the 2-oxopropyl chain, are common strategies to tune the reactivity and properties of the resulting derivatives. [, , ]

Q7: What analytical techniques are commonly used to characterize 2-oxopropyl benzoate and its derivatives?

A7: Standard characterization techniques are employed to confirm the structure and purity of 2-oxopropyl benzoate derivatives. These include:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the compound's structure, including the type and connectivity of atoms. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further structural information. []

- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline derivatives, providing insights into their solid-state packing and potential for intermolecular interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

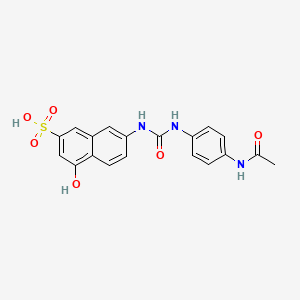

![9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-](/img/structure/B1606465.png)